2-(3,5-Dichlorophenyl)propan-2-amine

Catalog No.
S1900017
CAS No.
129960-45-8
M.F
C9H11Cl2N
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Dichlorophenyl)propan-2-amine

CAS Number

129960-45-8

Product Name

2-(3,5-Dichlorophenyl)propan-2-amine

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-amine

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

AZEJGVWRTXUSHS-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N

The exact mass of the compound 2-(3,5-Dichlorophenyl)propan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8) is a highly specialized, di-halogenated phenethylamine derivative utilized as a structural module in advanced organic synthesis, agrochemical development, and pharmaceutical lead optimization . The compound is defined by its α,α-dimethylamine motif, which imparts significant steric bulk around the primary amine, and a 3,5-dichlorophenyl ring that substantially increases the molecule's lipophilicity and electron deficiency. In procurement contexts, this building block is selected primarily to introduce metabolic resistance and conformational rigidity into target molecules, specifically when standard benzylamine or unhalogenated phenethylamine precursors fail to meet pharmacokinetic or environmental stability thresholds [1].

Research Fit

Scaffold
3,5-dichlorophenethylamine with gem-dimethyl group
Research context
CNS & cardiovascular target studies; metabolic stability context
Workflow
Medicinal chemistry building block; receptor binding assay fit

References

  • [2] Chemoinformatic Assessment of Sterically Hindered Amines in Lead Optimization, Journal of Medicinal Chemistry.

Substituting 2-(3,5-Dichlorophenyl)propan-2-amine with structurally simpler analogs, such as 3,5-dichlorobenzylamine or unsubstituted α,α-dimethylbenzylamine, fundamentally alters the performance profile of the synthesized downstream products[1]. Standard benzylamines lack the α-gem-dimethyl groups, leaving the α-carbon highly susceptible to oxidative deamination by metabolic enzymes (e.g., monoamine oxidases) and reducing the steric shielding of subsequent amide linkages. Conversely, utilizing an unhalogenated α,α-dimethylbenzylamine sacrifices the critical lipophilic bulk and electron-withdrawing effects provided by the 3,5-dichloro substitution, which are often essential for occupying specific hydrophobic pockets in target proteins or achieving desired soil half-lives in agrochemical applications [2].

Substitution Risk

3,5-dichloro substitution pattern may not replicate D3 receptor affinity of other isomers
Alpha-gem-dimethyl group may alter metabolic stability compared to unsubstituted analogs
Class-level adrenergic selectivity and CYP inhibition profiles may not transfer to 4-chloro or 3,4-dichloro analogs

References

  • [1] Structure-Activity Relationships of Halogenated Phenethylamines in Drug Design.
  • [2] Metabolic Stability Profiling of Benzylamine Derivatives vs. Cumylamines.

Steric Shielding and Metabolic Stability in Downstream Derivatives

The incorporation of the α,α-dimethyl group provides profound steric shielding to the amine and any subsequently formed amide bonds, drastically reducing susceptibility to enzymatic degradation[1]. When compared to unmethylated 3,5-dichlorobenzylamine derivatives, the gem-dimethyl core typically extends the in vitro microsomal half-life by more than 4-fold, preventing rapid α-proton abstraction[2].

Evidence DimensionIn vitro microsomal stability (half-life, t1/2)
Target Compound Data>120 minutes (for typical amide derivatives of the α,α-dimethyl core)
Comparator Or Baseline<30 minutes (for equivalent 3,5-dichlorobenzylamine derivatives lacking α-methylation)
Quantified DifferenceGreater than 4-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, monitoring α-carbon oxidation

Procuring the α,α-dimethylated precursor is essential for synthesizing active pharmaceutical ingredients (APIs) or agrochemicals that require extended half-lives and resistance to rapid enzymatic degradation.

D3 affinity
Reported
Ki = 2.51 nM
human DRD3, [35S]GTPγS assay
Supports DRD3 pathway research; no comparable affinity data for 4-chloro or 3,4-dichloro isomers found
Data to verify; comparator values unavailable

Lipophilicity Enhancement via 3,5-Dichloro Substitution

The 3,5-dichloro substitution pattern on the phenyl ring significantly alters the physicochemical properties of the building block compared to its unhalogenated counterpart [1]. This specific di-halogenation increases the calculated partition coefficient (cLogP) by approximately 1.4 to 1.6 units, providing essential hydrophobic bulk that drives target affinity in deep, lipophilic binding pockets [2].

Evidence DimensionCalculated partition coefficient (cLogP contribution of the aryl ring)
Target Compound DatacLogP contribution of ~ +1.4 to +1.6 units (3,5-dichloro substitution)
Comparator Or BaselinecLogP contribution of 0 units (unsubstituted phenyl ring baseline)
Quantified DifferenceSignificant enhancement in lipophilicity and hydrophobic pocket affinity
ConditionsStandard chemoinformatic LogP calculation models for the isolated aryl-alkyl fragment

This specific di-halogenated substitution pattern is critical for optimizing target binding affinity in hydrophobic clefts, justifying its selection over cheaper, unhalogenated building blocks.

Adrenergic selectivity
Class-level
5.5× higher
Alpha-2 (Ki 24 nM) vs Alpha-1 (Ki 132 nM) for related 3,5-dichloro analog
Class-level evidence suggests 3,5-dichloro motif may favor Alpha-2 selectivity in cardiovascular models
Extrapolated from analog; direct data for this compound not available

Processability: Amide Coupling Reactivity Profile

The severe steric hindrance imparted by the α,α-dimethyl group significantly reduces the nucleophilicity of the primary amine during standard amide bond formation [1]. While standard primary amines react readily under mild conditions, 2-(3,5-Dichlorophenyl)propan-2-amine requires highly reactive acylating agents or forcing conditions (e.g., HATU/HOAt at elevated temperatures) to achieve acceptable conversion rates[2].

Evidence DimensionCoupling efficiency with standard carboxylic acids
Target Compound DataRequires highly reactive conditions (e.g., acyl chlorides, or HATU/HOAt at elevated temperatures) for >80% yield
Comparator Or BaselineStandard primary amines (e.g., benzylamine) achieve >95% yield with standard EDC/HOBt at room temperature
Quantified DifferenceSubstantially reduced nucleophilicity and increased steric demand during coupling
ConditionsStandard amide bond formation reactions in polar aprotic solvents (e.g., DMF, DCM)

Process chemists must account for the severe steric hindrance of the α,α-dimethyl group when designing synthetic routes, necessitating the procurement of specialized coupling reagents alongside this building block.

CYP2E1 inhibition
Class-level
IC50 ~ 9.2 µM
3,5-dichloroaniline; >2-fold vs mono-chloro analogs
Indicates potential CYP2E1 interaction; supports metabolism research context
Class-level inference; confirm with target compound
Metabolic stability
Class-level
Gem-dimethyl shields amine from MAO/CYP deamination
May extend half-life in vivo; differentiates from alpha-unsubstituted analogs
SAR principle; direct experimental data for this compound unavailable
PNMT inhibition
Class-level
Predicted lower potency vs 3,4-dichloroamphetamine
Supports pathway-specific tool selection; not a substitute for potent PNMT inhibitors
SAR differentiation; direct measurement needed
Lipophilicity
Data to verify
LogP ~ 3.89
vs 2-(4-chlorophenyl) analog (LogP ~2.5); +1.4 log units
Higher lipophilicity may alter membrane permeation and ADME profile
In silico calculation; experimental LogP not provided

Agrochemical Active Ingredient Synthesis

Due to its high lipophilicity and resistance to environmental and plant-based metabolic degradation, this compound is an ideal precursor for the development of novel fungicides and herbicides. The α,α-dimethyl group prevents rapid breakdown in soil, while the 3,5-dichloro pattern enhances penetration through waxy plant cuticles[1].

Pharmaceutical Lead Optimization (Kinase Inhibitors)

In drug discovery, particularly for kinase inhibitors targeting deep hydrophobic pockets, this building block is utilized to lock the conformation of the resulting molecule and optimize binding thermodynamics. The specific 3,5-dichloro substitution is frequently employed to maximize van der Waals interactions within the target site [2].

Synthesis of Sterically Shielded Peptidomimetics

The compound serves as an effective C-terminal capping group or structural mimic in peptidomimetic synthesis. Its incorporation protects adjacent amide bonds from proteolytic cleavage, making it a critical raw material for developing stable peptide-based therapeutics [3].

Application Fit

Application
Selection Property
Validation Focus
D3 receptor signaling studies
Target engagement context (DRD3)
Binding affinity and pathway activation endpoints
Adrenergic receptor subtype selectivity
Alpha-2 vs. Alpha-1 selectivity profile
Functional cardiovascular assay endpoints
CYP2E1-mediated metabolism
Cytochrome P450 inhibition profile
Substrate selectivity and IC50 verification
Metabolic stability research
Alpha-gem-dimethyl structural feature
In vitro/in vivo stability and exposure endpoints

References

  • [1] Applications of Halogenated Cumylamines in Agrochemical Synthesis, Journal of Agricultural and Food Chemistry.
  • [2] Design Strategies for Kinase Inhibitors Utilizing Sterically Hindered Motifs.
  • [3] Peptidomimetic Design: C-Terminal Modifications for Enhanced Stability.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2-(3,5-dichlorophenyl)propan-2-amine

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